molecular formula C25H20FN3O4 B11593424 2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide

2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide

Cat. No.: B11593424
M. Wt: 445.4 g/mol
InChI Key: APDSIBOAHPMLJU-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide is a complex organic compound that features a combination of aromatic rings, fluorine substitution, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide typically involves multiple steps, including the formation of the imidazolidinone core, the introduction of the fluorobenzyl group, and the final coupling with phenoxy and phenylacetamide groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the imidazolidinone core.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and aromatic groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{(E)-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide
  • 2-(2-{(E)-[1-(2-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide

Uniqueness

The uniqueness of 2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its chloro- or bromo-substituted analogs .

Properties

Molecular Formula

C25H20FN3O4

Molecular Weight

445.4 g/mol

IUPAC Name

2-[2-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C25H20FN3O4/c26-20-12-6-4-9-18(20)15-29-24(31)21(28-25(29)32)14-17-8-5-7-13-22(17)33-16-23(30)27-19-10-2-1-3-11-19/h1-14H,15-16H2,(H,27,30)(H,28,32)/b21-14+

InChI Key

APDSIBOAHPMLJU-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.